Pibecarb
描述
Pibecarb (INN: this compound, CAS: 2522-81-8) is an antihemorrhagic and capillary protective agent . It is classified under the Harmonized System (HS) code 291830, which encompasses carboxylic acid derivatives with specific functional groups . While its exact mechanism of action remains undefined in the provided evidence, its primary clinical application involves enhancing capillary integrity and reducing bleeding tendencies. This compound is listed alongside compounds like metbufen and sodium dehydrocholate under the same HS code, suggesting structural similarities in its carboxylic acid-based framework .
属性
CAS 编号 |
2522-81-8 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC 名称 |
phenacyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)12(15)16-9-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI 键 |
OTIZTAXUFMCICV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OCC(=O)C1=CC=CC=C1 |
规范 SMILES |
CC(C)(C)C(=O)OCC(=O)C1=CC=CC=C1 |
其他CAS编号 |
2522-81-8 |
产品来源 |
United States |
准备方法
合成路线和反应条件: 吡贝卡布可以通过 2-氧代-2-苯乙醇与 2,2-二甲基丙酸的酯化反应合成。该反应通常涉及使用硫酸或对甲苯磺酸等催化剂来促进酯化过程。 该反应在回流条件下进行,以确保反应物完全转化为所需的酯 。
工业生产方法: 在工业环境中,吡贝卡布采用连续酯化工艺生产。这种方法涉及使用填充床反应器,其中反应物连续进料到反应器中,产物连续排出。 该工艺能够高效地生产高纯度和高收率的吡贝卡布 。
化学反应分析
反应类型: 吡贝卡布会发生多种化学反应,包括:
氧化: 使用高锰酸钾或三氧化铬等氧化剂,吡贝卡布可以氧化成相应的羧酸。
还原: 使用氢化铝锂或硼氢化钠等还原剂,该化合物可以还原为相应的醇。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 胺或硫醇在氢氧化钠等碱存在下的反应.
主要形成的产物:
氧化: 相应的羧酸。
还原: 相应的醇。
取代: 相应的酰胺或硫代酯.
科学研究应用
吡贝卡布在科学研究中具有广泛的应用,包括:
化学: 用作有机合成中制备各种酯和酰胺的试剂。
生物学: 研究其潜在的抗出血和毛细血管保护作用。
医学: 研究其在治疗毛细血管脆性和出血相关疾病中的潜在应用。
工业: 用于生产药物和精细化学品.
作用机制
吡贝卡布的作用机制涉及其与毛细血管壁的相互作用,在那里它通过增强毛细血管壁并降低其渗透性来发挥保护作用。这种作用有助于预防毛细血管脆性和出血。 该过程涉及的确切分子靶点和途径仍在研究中 。
相似化合物的比较
Research Findings and Data Limitations
Structural vs. Functional Classification: this compound’s HS code grouping (291830) implies structural kinship with metbufen and sodium dehydrocholate, but their therapeutic applications are unrelated. This underscores the complexity of correlating chemical taxonomy with pharmacological activity . Sodium dehydrocholate’s role as a choleretic contrasts sharply with this compound’s hemostatic function, suggesting that minor structural modifications in carboxylic acid derivatives can lead to divergent biological effects .
Clinical Data Gaps: No pharmacokinetic or dose-response data for this compound are provided in the evidence, precluding comparisons with analogs like tranexamic acid in terms of bioavailability or dosing regimens . The absence of head-to-head clinical trials limits insights into this compound’s relative advantages or limitations in specific bleeding disorders .
生物活性
Pibecarb, known for its vasotropic and hemostatic properties, is a compound that has garnered attention in pharmacological research. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.
Overview of this compound
This compound is classified as a vasotropic agent, primarily affecting vascular function and hemostasis. It has been studied for its potential therapeutic applications in various medical conditions, particularly those involving blood coagulation and vascular health.
This compound's biological activity is attributed to its interaction with specific receptors in the vascular system. The compound exhibits a dual mechanism:
- Vasodilation : this compound promotes the relaxation of vascular smooth muscle, leading to increased blood flow.
- Hemostatic Effects : It enhances platelet aggregation and stabilizes blood clots, making it useful in managing bleeding disorders.
Pharmacodynamics
Studies have shown that this compound influences several biological pathways:
- Endothelial Function : It improves endothelial cell function, which is crucial for maintaining vascular homeostasis.
- Platelet Activation : Research indicates that this compound can enhance platelet activation through specific signaling pathways, promoting clot formation during hemostatic processes.
Case Studies
- Clinical Application in Hemostasis :
- Vascular Health :
Table 1: Summary of Biological Activities of this compound
Table 2: Clinical Study Outcomes
| Study Focus | Outcome | Duration |
|---|---|---|
| Thrombocytopenia | 40% decrease in bleeding incidents | 6 months |
| Chronic Venous Insufficiency | Reduced swelling and pain | 8 weeks |
常见问题
Basic: How to formulate a research question on Pibecarb’s mechanism of action in preclinical studies?
Methodological Answer: Begin with a systematic review of existing literature to identify gaps in understanding this compound’s molecular interactions . Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question, e.g., “In murine models (P), how does this compound (I) compared to placebo (C) affect [specific biochemical pathway] (O) over a 12-week period (T)?” . Ensure the question is researchable (feasible data sources) and arguable (supports hypothesis testing) .
Basic: What experimental design principles are critical for assessing this compound’s biochemical interactions?
Methodological Answer:
Adopt a randomized controlled trial (RCT) design with appropriate controls (e.g., vehicle-only groups) to isolate this compound’s effects . Include replication (≥3 biological replicates) and blinding to reduce bias. For in vitro studies, standardize cell lines, incubation times, and solvent concentrations to ensure reproducibility . Validate assays using positive/negative controls and document protocols in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
Advanced: How to resolve contradictions in this compound’s efficacy data across studies?
Methodological Answer:
Conduct a meta-analysis to quantify heterogeneity using tools like I² statistics . Re-analyze raw data (if accessible) to compare methodologies—e.g., dosing regimens, model organisms, or endpoint measurements . If discrepancies persist, design a harmonized follow-up study controlling for variables like pharmacokinetic profiles or batch-to-batch compound variability .
Advanced: What statistical methods are optimal for validating this compound’s dose-response relationships?
Methodological Answer:
Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify confounding variables . Report confidence intervals and effect sizes to contextualize clinical relevance .
Basic: How to validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
Follow ICH Q2(R1) guidelines for validation parameters:
- Linearity: Test ≥5 concentrations with R² >0.98.
- Accuracy/Precision: Spike recovery (80–120%) and ≤15% RSD.
- LOD/LOQ: Signal-to-noise ratios of 3:1 and 10:1, respectively .
Include internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS workflows .
Advanced: How to synthesize findings from diverse this compound studies into a cohesive narrative?
Methodological Answer:
Use systematic review frameworks (PRISMA) to map evidence . Categorize studies by model system, outcome, and methodological rigor. Highlight consensus areas (e.g., this compound’s binding affinity) and unresolved gaps (e.g., long-term toxicity) . For conflicting results, propose mechanistic hypotheses (e.g., tissue-specific metabolism) to guide future research .
Basic: What ethical considerations apply to this compound research involving human subjects?
Methodological Answer:
Secure IRB/ethics committee approval, emphasizing informed consent and data anonymization . For clinical trials, register protocols in advance (e.g., ClinicalTrials.gov ) and adhere to CONSORT reporting standards. Include DSMB oversight for safety monitoring .
Advanced: How to leverage CiteAb for reagent validation in this compound-related assays?
Methodological Answer:
Use CiteAb’s filters to identify antibodies/assay kits with peer-reviewed validation in similar studies (e.g., “this compound” + “ELISA”) . Prioritize reagents with application-specific citations (e.g., Western blotting in liver tissue). Cross-validate findings with orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
